Cas no 14548-39-1 (6-bromo-2,3-dihydro-1H-inden-1-one)

6-Bromo-2,3-dihydro-1H-inden-1-one is a brominated indanone derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features include a bromine substituent at the 6-position and a ketone group on the five-membered ring, making it a versatile intermediate for further functionalization. The compound is particularly valuable in the synthesis of complex heterocycles and bioactive molecules due to its reactivity in cross-coupling reactions, nucleophilic substitutions, and cyclization processes. Its well-defined crystalline form ensures consistent purity and handling stability, facilitating precise experimental reproducibility. Researchers favor this compound for its balanced reactivity profile and compatibility with a range of synthetic methodologies.
6-bromo-2,3-dihydro-1H-inden-1-one structure
14548-39-1 structure
Product Name:6-bromo-2,3-dihydro-1H-inden-1-one
CAS No:14548-39-1
MF:C9H7BrO
MW:211.055281877518
MDL:MFCD02179286
CID:49853
PubChem ID:139778
Update Time:2025-05-21

6-bromo-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-1-indanone
    • 6-BROMO-2,3-DIHYDROINDEN-1-ONE
    • 6-BROMO-INDAN-1-ONE
    • 6-BROMO INDANONE
    • 6-bromo-2,3-dihydro-1H-inden-1-one
    • 6-Bromoindan-1-one
    • 6-BroMoindaonoe
    • 1H-Inden-1-one,6-bromo-2,3-dihydro-
    • 6-BroMo-1-indanone 98%
    • 6-Bromo-1-indanone,98%
    • 6-Bromo-1-indanone, >=99%
    • 6-Bromoindanone
    • 1-Indanone, 6-bromo-
    • 1H-Inden-1-one, 6-bromo-2,3-dihydro-
    • 6-bromo-indanone
    • 6-bromo--1-indanone
    • PubChem13783
    • 1-Indanone, 6-bromo-,
    • KSC490E7H
    • AMOT0646
    • Jsp002661
    • SEQHEDQNODAFIU-UHFFFAOYSA-N
    • BCP16277
    • A
    • MDL: MFCD02179286
    • Inchi: 1S/C9H7BrO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2
    • InChI Key: SEQHEDQNODAFIU-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(CC2)=O

Computed Properties

  • Exact Mass: 209.96800
  • Monoisotopic Mass: 209.968
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.4
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.608
  • Melting Point: 110.0 to 114.0 deg-C
  • Boiling Point: 291.6°Cat760mmHg
  • Flash Point: 111.6℃
  • Refractive Index: 1.623
  • PSA: 17.07000
  • LogP: 2.57800
  • λmax: 302(EtOH)(lit.)
  • Solubility: Not available

6-bromo-2,3-dihydro-1H-inden-1-one Security Information

6-bromo-2,3-dihydro-1H-inden-1-one Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

6-bromo-2,3-dihydro-1H-inden-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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6-bromo-2,3-dihydro-1H-inden-1-one
14548-39-1 98.0%(GC)
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¥690.0 2022-05-30
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Chemenu
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$773 2021-06-17
Fluorochem
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6-bromo-2,3-dihydro-1H-inden-1-one Production Method

6-bromo-2,3-dihydro-1H-inden-1-one Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:14548-39-1)6-溴茚酮
Order Number:LE2471841
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:39
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:14548-39-1)6-Bromoindanone
Order Number:sfd1425
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:14548-39-1)6-bromo-2,3-dihydro-1H-inden-1-one
Order Number:A25892
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):400.0
Email:sales@amadischem.com

6-bromo-2,3-dihydro-1H-inden-1-one Related Literature

Additional information on 6-bromo-2,3-dihydro-1H-inden-1-one

Recent Advances in the Study of 6-Bromo-2,3-dihydro-1H-inden-1-one (CAS: 14548-39-1) in Chemical Biology and Pharmaceutical Research

The compound 6-bromo-2,3-dihydro-1H-inden-1-one (CAS: 14548-39-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. The information presented here is derived from recent peer-reviewed publications, patents, and industry reports, ensuring the accuracy and relevance of the content.

Recent studies have highlighted the role of 6-bromo-2,3-dihydro-1H-inden-1-one as a key intermediate in the synthesis of various bioactive molecules. Its unique structural features, including the bromo-substituted indenone core, make it a valuable scaffold for designing novel inhibitors and modulators of biological targets. For instance, researchers have utilized this compound to develop potent inhibitors of protein kinases and other enzymes involved in disease pathways. The compound's ability to undergo diverse chemical transformations further enhances its utility in medicinal chemistry.

In terms of biological activity, 6-bromo-2,3-dihydro-1H-inden-1-one has demonstrated promising effects in preclinical models. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant anti-inflammatory and anticancer properties. The mechanism of action involves the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which are critical in the regulation of cell proliferation and inflammation. These findings suggest that 6-bromo-2,3-dihydro-1H-inden-1-one could serve as a lead compound for the development of new therapeutic agents.

Another area of interest is the compound's potential application in neurodegenerative diseases. Recent research has shown that 6-bromo-2,3-dihydro-1H-inden-1-one derivatives can cross the blood-brain barrier and exhibit neuroprotective effects in models of Alzheimer's and Parkinson's diseases. These effects are attributed to the compound's ability to reduce oxidative stress and inhibit the aggregation of pathological proteins, such as amyloid-beta and alpha-synuclein. These findings open new avenues for the development of disease-modifying therapies for neurodegenerative disorders.

The synthesis of 6-bromo-2,3-dihydro-1H-inden-1-one has also been optimized in recent years to improve yield and scalability. Advances in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have enabled the efficient production of this compound and its derivatives. These synthetic improvements are crucial for facilitating further research and potential commercialization of 6-bromo-2,3-dihydro-1H-inden-1-one-based therapeutics.

In conclusion, 6-bromo-2,3-dihydro-1H-inden-1-one (CAS: 14548-39-1) represents a promising scaffold in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with recent advancements in synthesis and drug development, underscore its potential as a valuable tool for discovering new therapeutics. Future research should focus on elucidating its mechanisms of action in greater detail and exploring its applications in additional disease areas.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:14548-39-1)6-溴茚酮
LE2471841
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:14548-39-1)6-Bromoindanone
sfd1425
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email